

Bioactivity comparison of Methyl 1H-indazole-4-carboxylate analogs

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Compound of Interest

Compound Name: Methyl 1H-indazole-4-carboxylate

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Bioactivity of Indazole Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the development of novel therapeutics. Its derivatives have shown a wide range of biological activities, leading to several FDA-approved drugs. This guide provides a comparative analysis of the bioactivity of various indazole analogs, with a particular focus on their potential as kinase inhibitors and anti-cancer agents. While direct comparative data on a series of **Methyl 1H-indazole-4-carboxylate** analogs is limited in the current literature, this guide synthesizes available data from closely related indazole derivatives to provide valuable insights into their structure-activity relationships (SAR).

Comparative Bioactivity of Indazole Analogs

The following table summarizes the in vitro bioactivity of various indazole analogs against different biological targets. The data is presented to facilitate comparison and aid in the design of future drug candidates.

Compound ID/Analog	Target/Cell Line	Bioactivity (IC ₅₀)	Reference Compound	Reference IC ₅₀
FGFR Inhibitors				
6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide	FGFR1	30.2 ± 1.9 nM	-	-
Analog with acetyl group at meta-position of phenyl ring	FGFR1	69.1 ± 19.8 nM	-	-
Akt Inhibitors				
7-methyl-indazole analog (Y4a)	Akt-wt	Inactive	-	-
3-IB-PP1	Akt1-as1/2	18 nM (as1), 28 nM (as2)	Akt1-wt	>10,000 nM
Antiproliferative Activity				
Compound 2f (an indazole derivative)	4T1 (breast cancer)	0.23 µM	5-Fluorouracil	Not specified
HepG2 (liver cancer)	0.80 µM			
MCF-7 (breast cancer)	0.34 µM			

Compound 6o (1H-indazole-3-amine derivative)	K562 (leukemia)	5.15 μ M	5-Fluorouracil	Not specified
HEK-293 (normal cell)	33.2 μ M			
N-phenylindazole diarylurea analogs	Various cancer cell lines	0.4–50 μ M	-	-
GSK-3 Inhibitors				
5-methoxy-indazole derivative (50)	GSK-3 β	0.35 μ M	-	-
5-methyl-indazole derivative (48)	GSK-3 β	>10 μ M	-	-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key bioassays cited in this guide.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.

- **Compound Preparation:** Test compounds are serially diluted in DMSO to create a range of concentrations.
- **Reaction Mixture:** In a microplate, the kinase, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.
- **Incubation:** The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period.

- **Detection:** The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA format or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
- **Data Analysis:** The IC_{50} values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

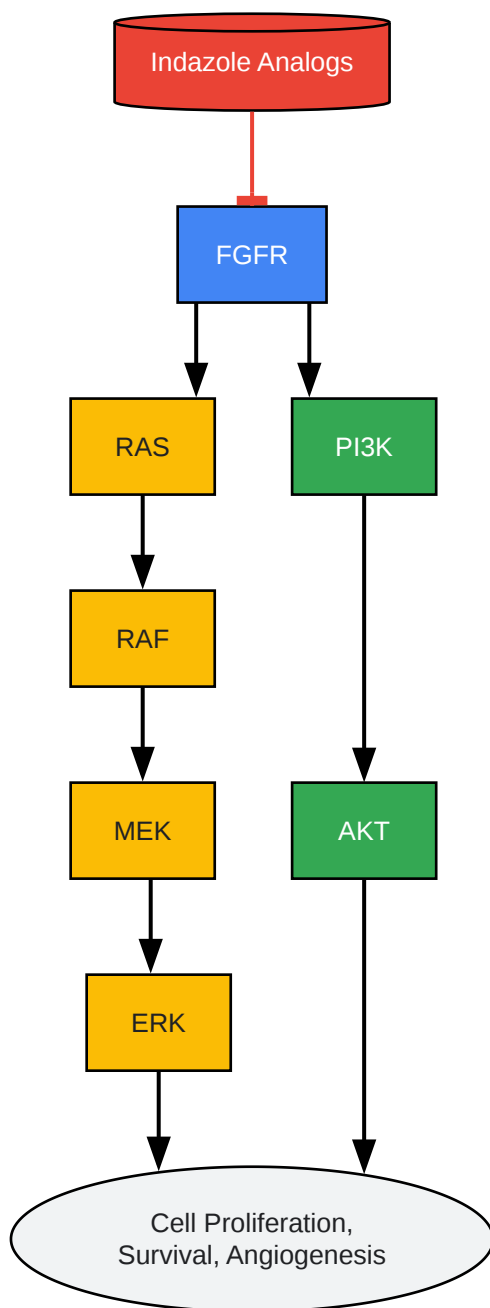
Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control (e.g., 5-Fluorouracil) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- **MTT Addition:** An MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC_{50} values are determined.^{[1][2]}

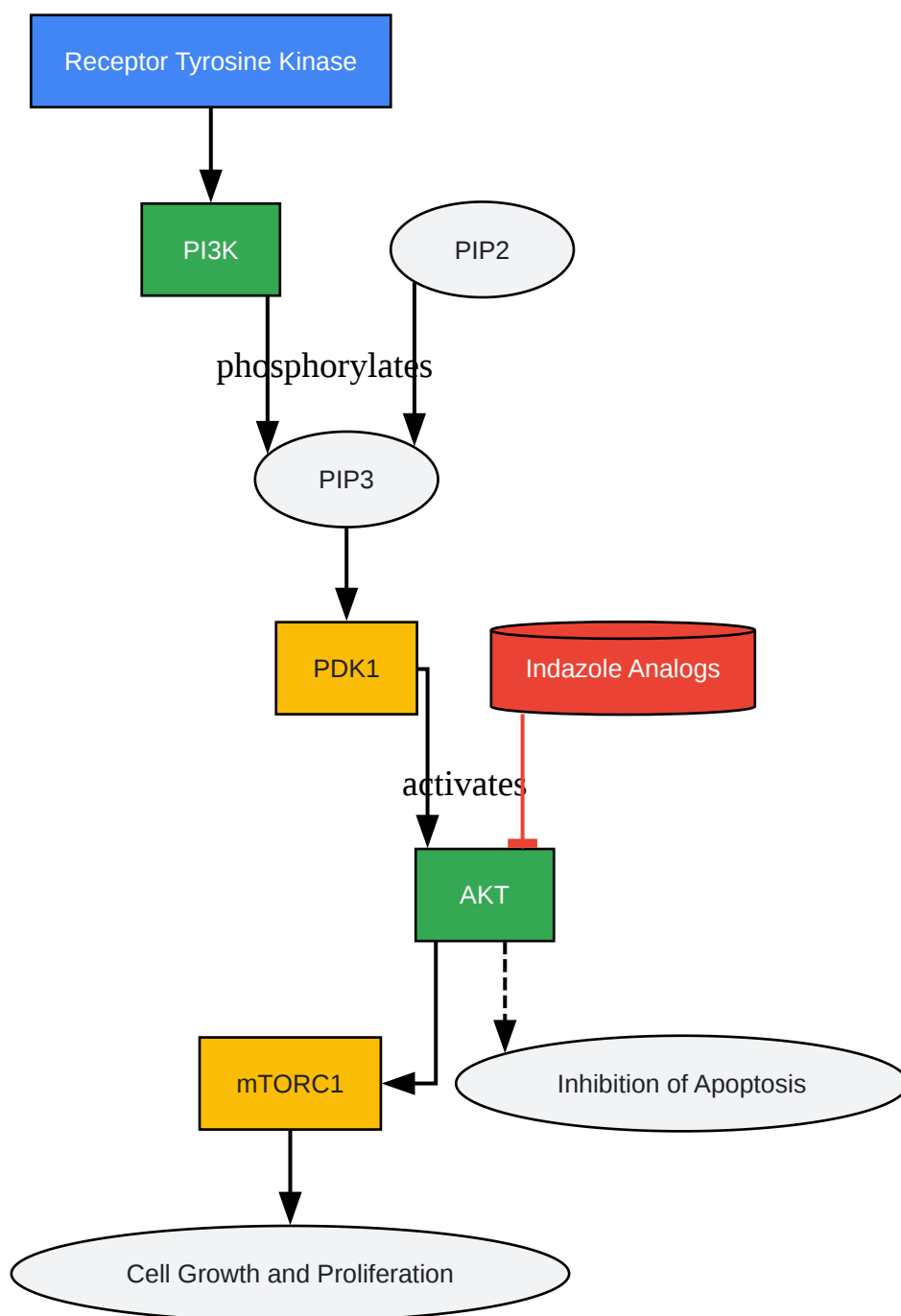
Signaling Pathway Diagrams

To visualize the biological context of the indazole analogs' activity, the following diagrams illustrate key signaling pathways they modulate.



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FGFR Signaling Pathway Targeted by Indazole Analogs.



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Akt Signaling Pathway and its Inhibition by Indazole Analogs.

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References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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